molecular formula C27H25N3O4 B2538427 7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-80-5

7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2538427
CAS RN: 866728-80-5
M. Wt: 455.514
InChI Key: NQWVQFTYRQLJDD-UHFFFAOYSA-N
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Description

The compound 7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline family, which is known for its interesting photoluminescent and electroluminescent properties. These properties make such compounds potential candidates for use in electroluminescent applications, such as organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves cyclization reactions and can be facilitated by catalysts such as polyphosphoric acid (PPA) under mild conditions. For example, the synthesis of related

Scientific Research Applications

Molecular Interactions and Supramolecular Aggregation

The study of molecular interactions and the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, closely related to the compound , provides insights into the structural and functional aspects of these molecules. Research on molecules such as 8-methyl-10-phenyl-6,10-dihydro-5H-benzo[h]pyrazolo[3,4-b]quinoline reveals how specific substitutions influence the formation of cyclic centrosymmetric dimers and complex three-dimensional frameworks through hydrogen bonding. These findings are crucial for understanding the molecular basis of the interactions and the potential application of these compounds in materials science and molecular engineering (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Heterocyclic Chemistry and Drug Design

The synthesis and exploration of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines showcase the compound's significance in heterocyclic chemistry, offering a foundation for developing novel therapeutic agents. The methodologies employed for synthesizing these derivatives, including photocyclization and subsequent modifications, underscore the versatility and potential of the core pyrazolo[4,3-c]quinoline structure in drug design and development. This area of research holds promise for the discovery of new drugs with improved efficacy and specificity (Stuart, Khora, Mckenney, & Castle, 1987).

properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-31-19-10-8-18(9-11-19)26-22-16-30(15-17-6-5-7-20(12-17)32-2)23-14-25(34-4)24(33-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWVQFTYRQLJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

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